molecular formula C15H18N2O2S B12547322 Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate CAS No. 864684-99-1

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12547322
CAS No.: 864684-99-1
M. Wt: 290.4 g/mol
InChI Key: DWFGNGHARYGNQY-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities Thiazoles are a class of organic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of α-haloketones with thioamides under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the thiazole and pyridine rings, which can confer distinct biological properties and enhance its potential as a multifunctional compound in various applications.

Properties

CAS No.

864684-99-1

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H18N2O2S/c1-4-11-9-10(7-8-16-11)14-17-12(5-2)13(20-14)15(18)19-6-3/h7-9H,4-6H2,1-3H3

InChI Key

DWFGNGHARYGNQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)OCC)CC

Origin of Product

United States

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